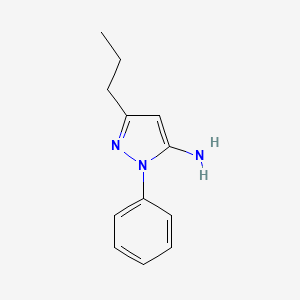

1-Phenyl-3-propyl-1H-pyrazol-5-amine

描述

1-Phenyl-3-propyl-1H-pyrazol-5-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms. This compound is characterized by a phenyl group attached to the first carbon of the pyrazole ring and a propyl group attached to the third carbon, with an amine group at the fifth position.

准备方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-propyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of phenylhydrazine with propyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

化学反应分析

Cyclization and Annulation Reactions

The amine group at position 5 and nitrogen-rich pyrazole ring enable participation in cyclization cascades. Key findings include:

-

Initial protonation of arylglyoxals by p-TsOH triggers dehydration and imine formation.

-

Subsequent 6π electrocyclization forms fused heterocycles (e.g., dipyrazolo-fused 1,7-naphthyridines).

Condensation Reactions

The primary amine group facilitates condensation with carbonyl-containing reagents:

-

The 3(5)-aminopyrazole tautomer dominates in reactions requiring adjacent nucleophilic nitrogen atoms.

-

Electron-withdrawing groups (e.g., CN) enhance reactivity in heterocycle formation.

Nucleophilic Substitution and Coupling

The propyl and phenyl substituents influence regioselectivity in coupling reactions:

Synthetic Utility ():

-

Suzuki-Miyaura couplings at C4 position enable access to π-extended systems for optoelectronic materials.

-

N-Alkylation at the pyrazole N1 position preserves the amine group for downstream functionalization.

Formation of Fused Heterocyclic Systems

The compound serves as a precursor for complex architectures:

-

Fusion at N1-C2 bonds enhances planarity and π-stacking in enzyme binding pockets.

-

Propyl chains improve lipid solubility (logP = 3.2 ± 0.1) compared to methyl analogs.

Oxidation and Reduction Pathways

Redox transformations are less common but critical for metabolite studies:

| Process | Reagent | Outcome | Stability | Source |

|---|---|---|---|---|

| Amine oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrazolo[5,1-c]oxazine | Air-sensitive | |

| Ring hydrogenation | H₂ (5 atm), Pd/C, EtOH | Partially saturated pyrazolidine | Labile |

Challenges :

-

Over-oxidation of the amine to nitro groups occurs with strong oxidants (e.g., HNO₃).

-

Ring saturation requires precise pressure control to avoid decomposition.

科学研究应用

Medicinal Chemistry Applications

1-Phenyl-3-propyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their potential therapeutic effects, particularly in the following areas:

Anti-inflammatory and Anticancer Properties

Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory and anticancer activities. For instance, compounds related to this compound have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways, which are crucial in cancer progression .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . This makes them potential candidates for developing new antibiotics.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures.

Synthesis of Pyrazolo[1,5-a]quinazolines

A notable application is its use in Rh(III)-catalyzed C–H activation reactions to synthesize pyrazolo[1,5-a]quinazolines through a [5 + 1] annulation reaction. This method allows for the formation of diverse structures with high atom economy and functional group tolerance .

Preparation of Novel Heterocycles

The compound has also been utilized in the synthesis of novel heterocyclic chalcones, demonstrating regioselective formation of various pyrazole derivatives. This highlights its utility in generating complex organic molecules with potential pharmacological applications .

Case Studies

Several case studies illustrate the applications of this compound:

作用机制

The mechanism by which 1-Phenyl-3-propyl-1H-pyrazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

3-Phenyl-1-propyl-1H-pyrazol-5-amine

5-Methyl-1-propyl-1H-pyrazol-3-amine

3-Amino-5-cyclopropyl-1H-pyrazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

1-Phenyl-3-propyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16N4 and a molecular weight of approximately 173.24 g/mol. The compound features a five-membered pyrazole ring with a phenyl group at position 1 and a propyl group at position 3, contributing to its unique biological characteristics.

Biological Activities

Research indicates that derivatives of pyrazole, including this compound, exhibit a wide range of biological activities:

1. Antimicrobial Activity

- Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) with sub-micromolar activity .

2. Anti-inflammatory Properties

- Pyrazole compounds are recognized for their anti-inflammatory effects. For example, certain derivatives have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways .

3. Anticancer Potential

- The anticancer activity of pyrazole derivatives has been extensively studied. Specific compounds have been identified as potent inhibitors of cancer cell proliferation across various tumor cell lines . Notably, some derivatives have shown promising results against EGFR-TK inhibitors .

Antimicrobial Efficacy

A study conducted by Goldstein et al. synthesized several pyrazole derivatives, including those structurally related to this compound. These compounds were evaluated for their activity against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 mg/mL against S. aureus .

Anti-inflammatory Activity

Research highlighted the anti-inflammatory effects of pyrazole derivatives in vitro and in vivo. One study reported that specific compounds significantly reduced LPS-induced inflammation in BV-2 microglial cells, showcasing their potential for treating neuroinflammatory conditions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

1. Condensation Reactions

- The reaction between hydrazine derivatives and appropriate carbonyl compounds leads to the formation of pyrazole rings.

2. Cyclization Techniques

- Transition metal-catalyzed cyclization methods have been developed to enhance yield and selectivity in synthesizing pyrazole derivatives .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Ethyl-1-phenylnpyrazol-5-amines | C11H13N3 | 0.89 |

| 3-(tert-butyl)-1-(m-tolyl)-1H-pyrazol-5-amines | C14H18N4 | 0.89 |

| 5-Amino-naphthalenesulfonamide | C12H12N2O2S | 0.75 |

These compounds exhibit varying degrees of biological activity while sharing the core pyrazole framework, indicating that modifications to the structure can influence efficacy.

属性

IUPAC Name |

2-phenyl-5-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-6-10-9-12(13)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRXJKWGQLGYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655611 | |

| Record name | 1-Phenyl-3-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-36-0 | |

| Record name | 1H-Pyrazol-5-amine, 1-phenyl-3-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。